Psma-hbed-CC has shown significant promise in detecting recurrent prostate cancer compared to traditional methods. Studies have demonstrated its superiority over multiparametric magnetic resonance imaging (mpMRI) . This is particularly beneficial for following up on rising PSA levels (Prostate-Specific Antigen) in patients who have undergone primary treatment.
Psma-hbed-CC's ability to identify the location and extent of prostate cancer spread can be valuable for treatment planning. By pinpointing tumors, it can guide surgeons during minimally invasive procedures and help oncologists tailor radiation therapy strategies .
Research on Psma-hbed-CC is ongoing, exploring its applications beyond prostate cancer. Studies are investigating its potential for imaging other cancers that express PSMA (prostate-specific membrane antigen), such as breast cancer . Additionally, researchers are comparing Psma-hbed-CC with other PSMA-targeting PET tracers to identify the most effective options for various clinical scenarios .
PSMA-11, also known as Gallium-68 PSMA-11, is a radiopharmaceutical agent specifically designed for positron emission tomography (PET) imaging of prostate cancer. It targets the prostate-specific membrane antigen, which is overexpressed in malignant prostate tissues. The compound consists of a urea-based peptidomimetic structure that incorporates a bifunctional chelator, N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid, commonly referred to as HBED-CC. This chelator allows for the complexation of Gallium-68, a positron-emitting radionuclide, facilitating its use in imaging techniques .
The full IUPAC name of PSMA-11 is complex, reflecting its intricate chemical structure, which includes multiple functional groups that enhance its binding affinity and specificity for the prostate-specific membrane antigen .
Psma-hbed-CC works through targeted molecular imaging:
PSMA-11 exhibits high biological activity by selectively binding to prostate-specific membrane antigen on prostate cancer cells. Upon binding, it undergoes internalization via clathrin-coated pits, leading to accumulation within endosomes. This mechanism allows for effective imaging of both local tumors and metastatic lesions through PET scanning .
The pharmacokinetics of PSMA-11 reveal that after intravenous administration, it predominantly accumulates in tissues expressing PSMA, such as the prostate gland and salivary glands, while showing minimal uptake in non-target organs like the brain and lungs . The compound's half-life is approximately 68 minutes due to the decay of Gallium-68 into stable Zinc-68, which further supports its utility in clinical settings where rapid imaging is required .
The synthesis of PSMA-11 can be summarized as follows:
PSMA-11 has significant applications in medical imaging, particularly:
Interaction studies involving PSMA-11 focus on its binding affinity and specificity towards prostate-specific membrane antigen. Research indicates that modifications in the structure can significantly alter binding properties and pharmacokinetics. For instance:
Several compounds share structural similarities with PSMA-11 but differ in their chemical properties or applications:
Compound Name | Structure Type | Key Differences |
---|---|---|
DOTA-based compounds | Macrocyclic chelator | Often used for different radionuclides; more complex synthesis |
Iodine-labeled DCFPyL | Small molecule | Higher hydrophilicity; different pharmacokinetics |
PSMA-1007 | Urea-based | Different linker chemistry; varying binding affinities |
[177Lu]Lu-PSMA-617 | Radiolabeled therapy | Used for therapeutic applications rather than imaging |
PSMA-11 stands out due to its specific targeting capabilities combined with its radiolabeling efficiency using Gallium-68, making it a preferred choice for PET imaging of prostate cancer .
PSMA-11 is a urea-based peptidomimetic compound specifically designed to target prostate-specific membrane antigen (PSMA), a transmembrane protein overexpressed in prostate cancer cells [1]. The molecular structure of PSMA-11 consists of a glutamine-urea-lysine pharmacophore conjugated with a hexadentate chelator known as HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid) [2]. This structural configuration enables PSMA-11 to bind effectively to PSMA-expressing cells while also providing a site for radiometal chelation [3].
The complete IUPAC name of PSMA-11 is (3S,7S)-22-[3-[[2-[[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl](carboxymethyl)amino]ethylamino]methyl]-4-hydroxyphenyl]-5,13,20-trioxo-4,6,12,19-tetraazadocosane-1,3,7-tricarboxylic acid [6]. This complex nomenclature reflects the intricate molecular structure of the compound, which includes multiple functional groups arranged in a specific spatial configuration [4].
PSMA-11 has a molecular weight of 947.0 g/mol (as the free ligand) and a molecular formula of C44H62N6O17 [18]. When complexed with gallium-68, forming 68Ga-PSMA-11, the molecular weight increases to 1011.91 g/mol with a molecular formula of C44H59GaN6O17 [3] [17].
The peptide sequence of PSMA-11 is represented as Glu-NH-CO-NH-Lys(Ahx)-HBED-CC, where:
The structural components of PSMA-11 can be visualized as follows:
Structural Component | Description | Function |
---|---|---|
Glutamic acid (Glu) | Amino acid with carboxylic acid groups | Binds to the PSMA active site [1] [6] |
Urea bridge (NH-CO-NH) | Connecting structure | Links glutamic acid to lysine [6] |
Lysine (Lys) | Amino acid with amine side chain | Structural component of the pharmacophore [17] |
Aminohexanoic acid (Ahx) | Six-carbon chain spacer | Provides optimal distance between pharmacophore and chelator [17] [6] |
HBED-CC | Acyclic hexadentate chelator | Complexes with radiometals like gallium-68 [2] [6] |
The molecular structure of PSMA-11 is designed to optimize both its binding affinity to PSMA and its ability to form stable complexes with radiometals, particularly gallium-68 [1] [3]. The glutamine-urea-lysine motif serves as the pharmacophore that interacts with the PSMA binding site, while the HBED-CC component functions as the chelator for radiometal incorporation [6] [24].
The HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid) chelator in PSMA-11 plays a crucial role in the coordination chemistry with gallium-68 [24]. HBED-CC is an acyclic hexadentate chelator that forms highly stable complexes with gallium-68, exhibiting extraordinary thermodynamic stability constants exceeding 1039 [24] [21]. This exceptional stability is significantly higher than that of other commonly used chelators such as DOTA (1,4,7,10-tetraazacyclododecane-N,N',N",N'"-tetraacetic acid), which has a stability constant of approximately 1021.3 [19] [27].
The coordination geometry of gallium-68 with HBED-CC is octahedral, which is the preferred coordination geometry for gallium(III) ions [13] [14]. In this complex, gallium-68 is coordinated to six donor atoms from the HBED-CC chelator [6] [16]. The coordination sphere includes:
This coordination arrangement creates a distorted octahedral geometry around the gallium(III) center [15] [16]. The coordination bonds between gallium-68 and the donor atoms of HBED-CC contribute to the high stability of the complex [24] [27].
The HBED-CC chelator in PSMA-11 offers several advantages for gallium-68 complexation:
Property | Description | Significance |
---|---|---|
Thermodynamic stability | Log K value >38.5 | Ensures minimal dissociation of the complex in vivo [19] [24] |
Kinetic inertness | Resistant to transchelation | Maintains stability in biological environments [24] [21] |
Labeling efficiency | Rapid complexation | Allows for efficient radiopharmaceutical preparation [9] [21] |
Temperature flexibility | Effective labeling at room temperature | Provides versatility in radiopharmaceutical production [24] [9] |
The coordination chemistry between HBED-CC and gallium-68 is influenced by several factors, including pH, temperature, and reaction time [9] [24]. Optimal complexation typically occurs at pH 4-5, where the donor atoms of HBED-CC are appropriately deprotonated for coordination with gallium-68 [7] [24]. The reaction can proceed efficiently at room temperature, although heating to 95°C is often employed to favor the formation of the thermodynamically most stable diastereomer [24] [9].
The aromatic components of HBED-CC not only contribute to the coordination with gallium-68 but also play a role in the biological functionality of PSMA-11 [21] [24]. These aromatic moieties are believed to interact with the hydrophobic pocket of the PSMA binding site, enhancing the overall binding affinity of the molecule [24] [21]. This dual functionality of HBED-CC—serving both as a radiometal chelator and as a component of the pharmacophore—makes it particularly valuable in the design of PSMA-11 [24] [21].
The complexation of gallium-68 with the HBED-CC chelator in PSMA-11 leads to the formation of diastereomers, which are stereoisomers with different configurations at the amine nitrogen atoms of the ethylenediamine backbone [24] [9]. Specifically, HBED-CC can form three NMR-distinguishable diastereomers when complexed with gallium-68, corresponding to RR, RS, and SS configurations at the amine nitrogen atoms [24] [25].
The formation of these diastereomers is influenced by several factors:
Factor | Effect on Diastereomer Formation | Observations |
---|---|---|
Temperature | Higher temperatures favor the thermodynamically stable diastereomer | At 95°C, the RR configuration predominates [24] [9] |
pH | Affects the rate of interconversion between diastereomers | Interconversion is faster at pH 4 than at pH 7 [24] [11] |
Reaction time | Longer reaction times favor the thermodynamically stable form | Complete conversion may require several hours [24] [9] |
Concentration | Higher concentrations may affect diastereomer distribution | Concentration-dependent effects have been observed [24] [23] |
When PSMA-11 is labeled with gallium-68 at room temperature, a mixture of diastereomers is formed, with approximately 50% being the less thermodynamically stable form [24] [9]. However, when the reaction is conducted at elevated temperatures (95-100°C), the thermodynamically favored diastereomer (presumed to be the RR configuration) predominates [24] [11]. This temperature-dependent diastereomer formation has important implications for the radiopharmaceutical preparation process [9] [24].
The interconversion between diastereomers is pH-dependent [24] [9]. At pH 4, the less stable diastereomers convert relatively quickly (within hours) to the thermodynamically stable form [24]. In contrast, at neutral pH (pH 7), this interconversion is much slower, taking several days [24] [9]. This pH-dependent behavior affects the stability and composition of the final radiopharmaceutical preparation [24] [11].
The presence of different diastereomers raises questions about their biological activities and binding properties [24] [11]. Research has shown that the different diastereomers of gallium-68-labeled PSMA-11 exhibit comparable binding specificities and affinities to PSMA [9] [24]. Cell-based binding and internalization assays have demonstrated that a mixture of diastereomers formed at room temperature has similar PSMA-specific cell surface binding and internalization properties compared to the thermodynamically most stable diastereomer formed at 95°C [11] [24].
The stereochemical implications of diastereomer formation extend to the analytical characterization of gallium-68-labeled PSMA-11 [9] [23]. High-performance liquid chromatography (HPLC) analysis typically reveals two main peaks corresponding to different diastereomers [9] [24]. The relative proportions of these peaks depend on the labeling conditions, particularly temperature [24] [9]. The radiochemical purity of gallium-68-labeled PSMA-11, including all diastereomers, can exceed 99%, indicating that all diastereomeric forms are considered part of the active radiopharmaceutical [9] [24].
Automated synthesis modules have revolutionized PSMA-11 production by providing reproducible, high-throughput manufacturing capabilities while minimizing radiation exposure and ensuring compliance with good manufacturing practice standards. The implementation of automated systems enables consistent product quality and facilitates the routine clinical production of gallium-68 labeled PSMA-11 [3] [4].
The Scintomics GRP (Gallium Radiopharmaceutical Production) module represents a well-established automated synthesis platform specifically designed for gallium-68 radiopharmaceutical production. The system integrates all essential components for PSMA-11 synthesis, including gallium-68 concentration, precursor mixing, reaction optimization, and product purification [4] [5].
The GRP module protocol initiates with the preparation of the reactor vessel containing 20 μL of PSMA-11 precursor solution at 1 mg/mL concentration and 2 mL of 1.5 M HEPES buffer solution [4]. The gallium-68 eluate, obtained from a germanium-68/gallium-68 generator using 5 mL of 0.5 M hydrochloric acid, is transferred to a PSH+ cartridge for purification and concentration [4] [5].
The concentrated gallium-68 solution is subsequently eluted with 2 mL of acidified 5.0 M sodium chloride solution directly into the reactor containing the precursor. The labeling reaction proceeds at 100°C for 5 minutes, ensuring complete complexation between gallium-68 and the HBED-CC chelator [4] [5]. The elevated temperature facilitates rapid kinetics and maximizes radiochemical conversion efficiency.
Following the labeling reaction, the crude product undergoes purification through a C18 solid-phase extraction cartridge. The cartridge is preconditioned with 2 mL of 99.8% ethanol and 10 mL of water, followed by sample loading and washing with water to remove HEPES buffer and other hydrophilic impurities [5]. The purified product is eluted with 2 mL of ethanol and diluted with 20 mL of phosphate-buffered saline to achieve appropriate concentration and pH for clinical administration [5].
Performance evaluation of the GRP module demonstrates exceptional reproducibility, with radiochemical yields consistently exceeding 93.19 ± 3.76% and radiochemical purity values greater than 99% [4]. The synthesis time of approximately 20 minutes enables efficient production scheduling and supports routine clinical demand [4].
The iMiDEV™ (integrated Microfluidic Device for radiopharmaceutical production) represents a paradigm shift toward miniaturized, microfluidic-based synthesis platforms that offer enhanced efficiency and reduced reagent consumption compared to conventional synthesis modules [6] [7].
The microfluidic approach integrates all synthesis steps within a disposable cassette containing microchannels, reaction chambers, and purification components. The system architecture includes reactor chamber R1 for gallium-68 concentration using cation exchange resin, reactor chamber R2 for precursor labeling, and integrated solid-phase extraction for product purification [6] [7].
Optimization studies have established optimal conditions for iMiDEV™-based PSMA-11 synthesis, including precursor amount (10 μg), reaction temperature (95°C), and reaction time (1 minute) [6]. The reduced precursor requirement represents a significant advantage, utilizing 2-3 times less precursor than conventional cassette-based synthesis methods [8].
The microfluidic platform achieves radiochemical conversion rates up to 99% under optimized conditions, with isolated radiochemical yields of 46.5 ± 2.6% in 19 minutes production time [6]. While the overall yield is lower than conventional modules, the reduced reagent consumption and simplified operation provide compelling advantages for dose-on-demand applications [7].
Passive mixing techniques implemented within the microfluidic channels enhance reaction efficiency by promoting uniform distribution of reactants and eliminating dead volumes that can reduce conversion rates [8]. The integrated approach reduces complexity and provides a self-contained synthesis environment that minimizes contamination risks [6].
Synthesis Module | Radiochemical Yield (%) | Radiochemical Purity (%) | Synthesis Time (min) | Precursor Amount (μg) | Temperature (°C) |
---|---|---|---|---|---|
Modular-Lab PharmTracer (Eckert & Ziegler) | 76.2 ± 3.4 | >98 | 20 | 25 | 95 |
Scintomics GRP Module | 93.19 ± 3.76 | >99 | 20 | 30 | 100 |
iPHASE MultiSyn | 76.2 ± 3.4 | >98 | 17 | 20 | 95 |
iMiDEV™ Microfluidic | 46.5 ± 2.6 | >98 | 19 | 10 | 95 |
FASTlab Developer (GE Healthcare) | >80 | >98 | 25 | 25 | 100 |
The availability and production method of gallium-68 significantly impacts the feasibility and economics of PSMA-11 synthesis. Two primary approaches exist for gallium-68 production: generator-based systems utilizing germanium-68/gallium-68 generators and cyclotron-based production using enriched zinc-68 targets [9] [10] [11].
Generator-based gallium-68 production relies on the decay of germanium-68 (half-life 271 days) to produce gallium-68 through a portable generator system. The germanium-68/gallium-68 generator provides a convenient, on-demand source of gallium-68 that can be eluted multiple times per day [9]. However, the maximum daily activity is limited to approximately 2.7 GBq, restricting patient throughput to 6-8 patients per day [9] [11].
The generator approach offers several advantages, including established clinical protocols, regulatory approval pathways, and proven performance characteristics. The radiochemical purity of generator-produced gallium-68 consistently exceeds 99%, with minimal germanium-68 breakthrough when operated according to manufacturer specifications [9] [10]. However, the limited activity capacity and high radioactive waste disposal costs present significant economic challenges for high-volume clinical programs [11].
Cyclotron-produced gallium-68 utilizes enriched zinc-68 targets in medical cyclotrons to generate significantly higher activities through the ⁶⁸Zn(p,n)⁶⁸Ga nuclear reaction. The cyclotron approach can produce up to 194 GBq of gallium-68 per production run, enabling patient throughput exceeding 20 patients per day [9] [11]. The target processing involves dissolution in hydrochloric acid followed by ion exchange purification to separate gallium-68 from the zinc-68 target material [11].
Clinical evaluation studies have demonstrated equivalent imaging performance between generator-produced and cyclotron-produced gallium-68 labeled PSMA-11. Comparative analysis of consecutive PET/CT scans in patients with prostate cancer showed no significant differences in lesion detection, standardized uptake values, or image quality parameters [11]. The intraclass correlation coefficients for all lesion parameters exceeded 0.70, indicating acceptable reliability between the two production methods [11].
The cyclotron approach offers superior economics for high-volume applications, with reduced radioactive waste costs and increased isotope availability. However, the implementation requires specialized cyclotron facilities, target handling capabilities, and radiochemical processing expertise that may limit accessibility for smaller clinical programs [9] [10].
Parameter | Generator-Produced Ga-68 | Cyclotron-Produced Ga-68 |
---|---|---|
Daily Production Capacity | 2.7 GBq | Up to 194 GBq |
Radioactive Waste Cost | High | Lower |
Maximum Activity per Day | 2.7 GBq | 194 GBq |
Number of Patients per Day | 6-8 patients | >20 patients |
Radiochemical Purity | 99% | 99% |
Clinical Equivalence | Established | Equivalent |
Production Method | Ge-68/Ga-68 generator | Solid target Zn-68 |
Logistics | Complex | Simplified |
The purification of gallium-68 labeled PSMA-11 represents a critical step in ensuring radiochemical purity and removing potentially harmful impurities including uncomplexed gallium-68, germanium-68 breakthrough, and organic synthesis byproducts. C18 reversed-phase solid-phase extraction cartridges provide an efficient and reproducible purification methodology that has been optimized for clinical-grade production [12] [13] [14].
The C18 purification process relies on the hydrophobic interaction between the labeled PSMA-11 complex and the octadecylsilane stationary phase. The hydrophobic HBED-CC chelator, when complexed with gallium-68, exhibits sufficient lipophilicity to retain on the C18 matrix, while hydrophilic impurities including free gallium-68 ions, buffer components, and polar contaminants are efficiently removed during the washing step [13] [14].
Cartridge conditioning protocols have been standardized to ensure consistent performance and reproducible recovery. The typical conditioning sequence involves sequential washing with organic solvent (ethanol or acetonitrile) followed by water equilibration [12] [13]. The ethanol wash removes manufacturing residues and activates the C18 matrix, while water conditioning establishes appropriate hydrophilic conditions for sample loading [14].
Sample loading procedures vary depending on the specific synthesis protocol and buffer system employed. The crude reaction mixture, typically containing the labeled product in acetate or HEPES buffer, is loaded onto the preconditioned cartridge at controlled flow rates to ensure quantitative retention [12] [13]. The pH of the loading solution is maintained between 4.5-5.5 to optimize the interaction between the positively charged gallium complex and the stationary phase [14].
The washing step removes hydrophilic impurities while retaining the labeled product on the cartridge. Water washing volumes typically range from 3-5 mL, with optimization studies demonstrating that excessive washing can lead to product loss while insufficient washing may result in residual impurities [13] [5]. The washing efficiency is monitored by measuring the radioactivity in the wash fractions, with typical retention exceeding 95% of the applied activity [14].
Product elution utilizes organic solvents or organic-aqueous mixtures to disrupt the hydrophobic interactions and recover the purified product. Common elution solvents include ethanol, acetonitrile, or ethanol-water mixtures, with ethanol concentrations ranging from 20-60% depending on the specific protocol [12] [13] [14]. The elution volume is optimized to achieve quantitative recovery while minimizing dilution of the final product [14].
The eluted product requires formulation adjustment to achieve appropriate ethanol concentration, pH, and osmolarity for clinical administration. The ethanol content is typically reduced below 10% through dilution with physiological saline or phosphate buffer, while maintaining product stability and sterility [12] [14]. Sterile filtration through 0.22 μm filters provides terminal sterilization and removes any particulate matter [14].
Purification Step | C18 Cartridge Method 1 | C18 Cartridge Method 2 | C18 Cartridge Method 3 | Recovery Efficiency (%) |
---|---|---|---|---|
Cartridge Conditioning | 2 mL 99.8% ethanol + 10 mL water | 10 mL 100% ethanol + 10 mL water | 5 mL ethanol + 10 mL water | N/A |
Sample Loading | Crude reaction mixture | Reaction mixture in NH4OAc buffer | Product mixture | >95 |
Washing | 3 mL water | 3 mL water | 5 mL water | N/A |
Elution | 1 mL ethanol | 0.5-1 mL 20% ethanol in NH4OAc | 50% ethanol in phosphate buffer | >90 |
Final Formulation | 8 mL 0.9% NaCl | Dilution with NH4OAc buffer | Sterile filtration | N/A |